
5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt: is a chromogenic substrate used primarily in molecular biology and biochemistry. It is hydrolyzed by the enzyme β-galactosidase to produce a blue precipitate, which is useful for various assays and detection methods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt typically involves the bromination of indoxyl followed by glycosylation with galactose derivatives. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the compound’s consistency and effectiveness in various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: The primary reaction is hydrolysis by β-galactosidase, which cleaves the glycosidic bond to release 5-Bromo-3-indoxyl.
Oxidation and Reduction: While not commonly involved in its primary use, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: β-galactosidase enzyme, typically in a buffered solution.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces 5-Bromo-3-indoxyl, which forms a blue precipitate.
Oxidation and Reduction: Depending on the conditions, various brominated indoxyl derivatives can be formed.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The compound is hydrolyzed by β-galactosidase, which cleaves the glycosidic bond between the galactose and indoxyl moieties. This reaction releases 5-Bromo-3-indoxyl, which then undergoes oxidation to form a blue precipitate. The molecular target is the β-galactosidase enzyme, and the pathway involves the enzymatic hydrolysis followed by oxidation .
Comparación Con Compuestos Similares
5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside (X-Gal): Produces a blue precipitate but is less intense compared to 5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt.
5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside (Mag-Gal): Produces a red precipitate and is used for different staining applications.
Uniqueness: this compound is unique due to its high sensitivity and the intense blue color it produces, making it highly effective for various detection and assay methods .
Propiedades
Fórmula molecular |
C14H15BrNNaO9S |
|---|---|
Peso molecular |
476.23 g/mol |
Nombre IUPAC |
sodium;[(3R,4R,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H16BrNO9S.Na/c15-6-1-2-8-7(3-6)9(4-16-8)24-14-13(19)12(18)11(17)10(25-14)5-23-26(20,21)22;/h1-4,10-14,16-19H,5H2,(H,20,21,22);/q;+1/p-1/t10?,11-,12+,13+,14+;/m0./s1 |
Clave InChI |
DOGBBGMOQCPTKH-QGUIXOCFSA-M |
SMILES isomérico |
C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@@H]([C@H](C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


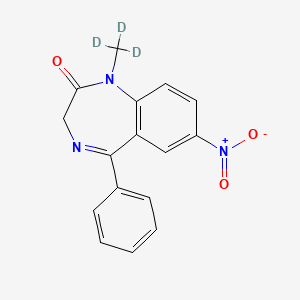
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
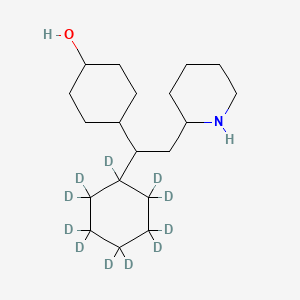

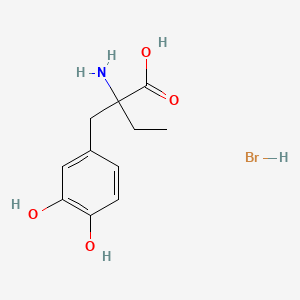
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)

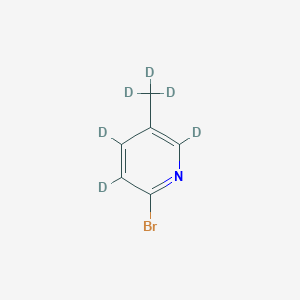
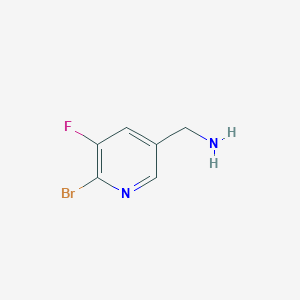

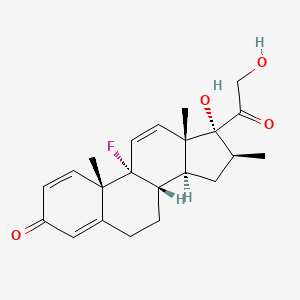
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)

